

# Discovery and history of ammonium hydroxide as a reagent.

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An In-depth Technical Guide to the Discovery and History of Ammonium Hydroxide as a Reagent

## Introduction

Ammonium hydroxide ( $\text{NH}_4\text{OH}$ ), known more systematically as an aqueous solution of ammonia or aqua ammonia, is a cornerstone reagent in modern chemistry.[1][2] Its history is not the story of a single compound's isolation but rather a journey of evolving chemical understanding, from the initial discovery of a pungent gas to the nuanced comprehension of chemical equilibrium in solution. The very name "ammonium hydroxide" is a relic of early acid-base theories, as the molecular species  $\text{NH}_4\text{OH}$  is not isolable and exists in negligible amounts in solution.[3][4][5] The solution consists primarily of dissolved ammonia ( $\text{NH}_3$ ) in water, with a small fraction existing as ammonium ( $\text{NH}_4^+$ ) and hydroxide ( $\text{OH}^-$ ) ions, which impart its characteristic basicity.[1][4] This guide provides a technical overview for researchers and drug development professionals on the discovery of its gaseous precursor, the elucidation of its chemical nature, and its establishment as an indispensable laboratory reagent.

## The Discovery of "Alkaline Air" (Ammonia)

The story of ammonium hydroxide begins with the isolation of its constituent solute, ammonia gas. The English chemist and natural philosopher Joseph Priestley is credited with the first isolation and characterization of this gas in 1773.[6][7] Operating under the phlogiston theory, Priestley referred to the gas as "alkaline air" due to its basic properties and gaseous nature.[6][7] His success stemmed from his ingenious development of the pneumatic trough, which he

modified to use mercury instead of water as the collection liquid.<sup>[7]</sup> This adaptation was crucial, as it allowed him to isolate gases that are highly soluble in water, such as ammonia.<sup>[7]</sup>

## Experimental Protocol: Priestley's Isolation of "Alkaline Air" (1773)

Joseph Priestley's method involved the reaction of 'sal ammoniac' (ammonium chloride) with 'spirit of salt' (a crude form of hydrochloric acid) or other acidic substances, followed by heating.

- Reactants:
  - Sal Ammoniac (Ammonium Chloride,  $\text{NH}_4\text{Cl}$ )
  - Spirit of Salt (Hydrochloric Acid,  $\text{HCl}$ ) or slaked lime (calcium hydroxide).
- Apparatus:
  - A glass flask or retort for heating the reactants.
  - A delivery tube.
  - A pneumatic trough filled with mercury (not water).
  - Gas collection jars.
- Procedure:
  - The solid reactants were placed in the flask.
  - Upon gentle heating, a gas was evolved.
  - This gas was directed via the delivery tube into the pneumatic trough.
  - The gas displaced the mercury in an inverted collection jar, allowing for the capture of the water-soluble "alkaline air."
  - Priestley then subjected the collected gas to various tests, noting its pungent odor, its alkaline nature (turning litmus paper red), and its high solubility in water.

Diagram 1: Workflow of Priestley's isolation of "Alkaline Air".

## From "Air" to Compound: Elucidating the Composition

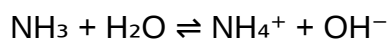
While Priestley isolated the gas, it was the French chemist Claude-Louis Berthollet who, in 1785, determined its elemental composition.<sup>[8][9][10]</sup> Through a series of experiments involving the decomposition of the gas by electric sparks, Berthollet demonstrated that "alkaline air" was not an element but a compound composed of nitrogen and hydrogen.<sup>[11]</sup> This was a critical step in moving from the descriptive term "alkaline air" to the chemical name ammonia. Berthollet's work also delved into the nature of chemical reactions and equilibria, concepts that are fundamental to understanding the behavior of ammonia in water.<sup>[8][12]</sup>

Diagram 2: The historical evolution of understanding aqueous ammonia.

## The Ammonia-Water System and the "Ammonium Hydroxide" Construct

The term "ammonium hydroxide" arose from the influential theory of electrolytic dissociation proposed by Svante Arrhenius in the 1880s.<sup>[5]</sup> The Arrhenius definition required a base to be a compound that dissociates in water to produce hydroxide ( $\text{OH}^-$ ) ions.<sup>[5]</sup> To explain the basicity of aqueous ammonia, the existence of the molecular species  $\text{NH}_4\text{OH}$  was postulated, which would then dissociate into  $\text{NH}_4^+$  and  $\text{OH}^-$ .<sup>[5]</sup>

However, ammonium hydroxide has never been isolated as a pure substance.<sup>[1][3]</sup> Modern understanding, based on the Brønsted-Lowry theory of acids and bases, describes the system as a chemical equilibrium.<sup>[5]</sup> When ammonia gas dissolves in water, it acts as a Brønsted-Lowry base, accepting a proton ( $\text{H}^+$ ) from a water molecule, which acts as an acid. This proton transfer results in the formation of ammonium and hydroxide ions.<sup>[13]</sup>



The equilibrium lies far to the left; in a 1 M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium ion.<sup>[13]</sup> This equilibrium is the true source of the solution's basicity and reactivity as a reagent.

Diagram 3: The chemical equilibrium of ammonia in water.

## Properties and Preparation

Historically, ammonia was obtained by the dry distillation of nitrogenous vegetable and animal products.<sup>[14]</sup> The modern preparation of ammonium hydroxide is straightforward: anhydrous ammonia gas, produced predominantly via the Haber-Bosch process, is dissolved in purified water.<sup>[15][16][17]</sup> This is an exothermic process that is typically done under controlled temperature conditions.<sup>[17]</sup> Commercial grades are often sold by Baumé specific gravity scale, with 26° Baumé corresponding to about 29.4% ammonia by weight.<sup>[15]</sup>

**Table 1: Physical and Chemical Properties of Ammonium Hydroxide Solutions**

Property	Value	Concentration/Conditions
Molar Mass	35.05 g/mol	(as NH <sub>4</sub> OH) <sup>[3][13]</sup>
Appearance	Colorless liquid	All concentrations <sup>[3][18]</sup>
Odor	Strong, pungent, suffocating	All concentrations <sup>[18]</sup>
Density	0.91 g/cm <sup>3</sup>	25% w/w solution <sup>[13]</sup>
0.88 g/cm <sup>3</sup>	35% w/w solution (saturated at 15.6 °C) <sup>[2][13]</sup>	
Melting Point	-57.5 °C	25% solution <sup>[3]</sup>
Boiling Point	~38 °C	25% solution <sup>[3]</sup>
Solubility in Water	Miscible	<sup>[1]</sup>
pH	~11.6	1.0 N solution <sup>[18]</sup>
~11.1	0.1 N solution <sup>[18]</sup>	
Dissociation Constant (K <sub>b</sub> )	1.774 x 10 <sup>-5</sup>	at 25 °C <sup>[19]</sup>

## Historical Use as a Reagent

Soon after its characterization, aqueous ammonia became a vital reagent in analytical chemistry. Its properties as a weak base and a complexing agent made it invaluable for the separation and identification of metal ions.

- **As a Weak Base:** It is used to precipitate insoluble metal hydroxides (e.g.,  $\text{Fe}(\text{OH})_3$ ,  $\text{Al}(\text{OH})_3$ ) from a solution containing a mixture of cations. Because it is a weak base, its hydroxide concentration can be controlled by the addition of ammonium chloride (a common ion effect), allowing for the selective precipitation of certain hydroxides while others remain in solution.
- **As a Complexing Agent:** Aqueous ammonia forms distinctively colored soluble complex ions with certain transition metals. A classic example is the reaction with copper(II) ions, where an initial pale blue precipitate of copper(II) hydroxide dissolves in excess ammonia to form the deep blue tetraamminecopper(II) complex ion,  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ .<sup>[2][20]</sup> This reaction serves as a sensitive test for the presence of  $\text{Cu}^{2+}$  ions.

## Experimental Protocol: Test for Copper(II) Ions

- **Objective:** To qualitatively identify the presence of copper(II) ions in a sample solution.
- **Reagents:**
  - Test solution (e.g., aqueous copper(II) sulfate,  $\text{CuSO}_4$ ).
  - Ammonium hydroxide solution (e.g., 2 M).
- **Procedure:**
  - Place approximately 2 mL of the test solution into a test tube.
  - Add the ammonium hydroxide solution dropwise, shaking after each addition.
  - **Observation 1:** A pale blue precipitate of copper(II) hydroxide,  $\text{Cu}(\text{OH})_2$ , forms.
    - $\text{Cu}^{2+}(\text{aq}) + 2\text{OH}^{-}(\text{aq}) \rightarrow \text{Cu}(\text{OH})_2(\text{s})$
  - Continue adding excess ammonium hydroxide solution.
  - **Observation 2:** The precipitate dissolves, and the solution turns a deep, intense blue color.
    - $\text{Cu}(\text{OH})_2(\text{s}) + 4\text{NH}_3(\text{aq}) \rightarrow [\text{Cu}(\text{NH}_3)_4]^{2+}(\text{aq}) + 2\text{OH}^{-}(\text{aq})$
  - The formation of this deep blue solution is a positive test for copper(II).

## Conclusion

The history of ammonium hydroxide is a microcosm of the development of chemistry itself. It tracks the progression from empirical observation (Priestley's "alkaline air") to fundamental compositional analysis (Berthollet), and through the evolution of major chemical theories (Arrhenius to Brønsted-Lowry). While the name "ammonium hydroxide" persists, particularly in commercial contexts, the modern scientist understands it not as a discrete molecule but as the dynamic and reactive equilibrium of ammonia in water. This understanding is critical for its continued and precise application in research, analysis, and development, cementing its status as a fundamental reagent born from over two centuries of chemical inquiry.

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